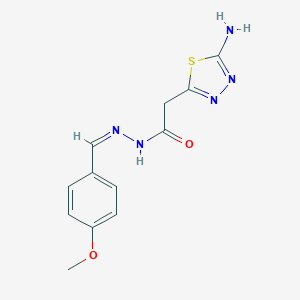![molecular formula C17H18N2O3 B400629 4-Tert-butyl-2-[(4-nitrophenyl)methylideneamino]phenol CAS No. 185315-13-3](/img/structure/B400629.png)
4-Tert-butyl-2-[(4-nitrophenyl)methylideneamino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-[(4-nitrophenyl)methylideneamino]phenol is an organic compound with a complex structure that includes a tert-butyl group, a nitrophenyl group, and a phenol group
Preparation Methods
The synthesis of 4-Tert-butyl-2-[(4-nitrophenyl)methylideneamino]phenol typically involves the reaction of 4-tert-butylphenol with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Tert-butyl-2-[(4-nitrophenyl)methylideneamino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The phenolic group can undergo substitution reactions with various electrophiles, leading to the formation of substituted phenols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides
Scientific Research Applications
4-Tert-butyl-2-[(4-nitrophenyl)methylideneamino]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-[(4-nitrophenyl)methylideneamino]phenol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the phenolic group can form hydrogen bonds with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Similar compounds to 4-Tert-butyl-2-[(4-nitrophenyl)methylideneamino]phenol include:
4-tert-Butylphenol: A simpler compound with similar structural features but lacking the nitrophenyl group.
2,4-Di-tert-butylphenol: Another related compound with two tert-butyl groups and different chemical properties.
4-tert-Butyl-2-nitrophenol:
Properties
CAS No. |
185315-13-3 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34g/mol |
IUPAC Name |
4-tert-butyl-2-[(4-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,3)13-6-9-16(20)15(10-13)18-11-12-4-7-14(8-5-12)19(21)22/h4-11,20H,1-3H3 |
InChI Key |
DAJBGONYSJDZPC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{4-Nitrophenyl}furan-2-carbaldehyde {4-[(3-chloro-4-methylphenyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B400549.png)
![4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B400553.png)

![3,5-dibromo-2-(methyloxy)benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B400557.png)
![2,5-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B400559.png)

![(1E)-1-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400561.png)
![1-(4-methoxyphenyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B400564.png)

![N-(5-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B400569.png)
![2-{4-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}naphtho[1,2-d][1,3]oxazole](/img/structure/B400570.png)
![N-[(E)-(2,3-dichlorophenyl)methylideneamino]quinoline-2-carboxamide](/img/structure/B400571.png)
![N-{4-[4-(2-bromo-4,5-dimethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B400572.png)
